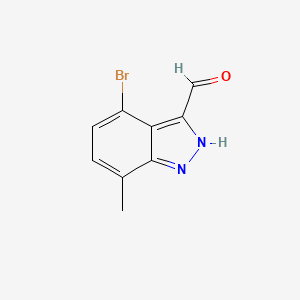

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-bromo-7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUURLZOFXNRLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for introducing aldehyde functionalities into aromatic compounds. The general procedure involves:

Step 1: Preparation of Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide.

Step 2: The Vilsmeier reagent is then reacted with 5-bromo-7-methylindole under controlled temperature conditions to yield 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde.

This method has been shown to provide good yields, typically ranging from 70% to 90%, depending on the reaction conditions such as temperature and concentration of reactants.

Direct Nitrosation Method

Another effective method involves the direct nitrosation of indoles, which can lead to the formation of indazole derivatives:

Step 1: An indole derivative (e.g., 5-bromoindole) is treated with a nitrosating agent (sodium nitrite in acidic medium).

Step 2: The reaction is conducted under low temperatures (0 °C) to enhance selectivity and yield.

This approach has been reported to yield the desired product in moderate yields (around 41% for certain derivatives) but may require optimization of reaction parameters for improved efficiency.

Alternative Synthetic Routes

Other synthetic routes have also been explored, including:

Sonogashira Coupling Reactions: This involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst, followed by cyclization to form the indazole ring.

Utilization of 4-Bromo-2-methylaniline: This compound can be utilized as a starting material for synthesizing intermediate compounds that subsequently lead to the desired indazole derivative through various coupling and cyclization reactions.

The following tables summarize key data related to the synthesis methods discussed:

| Method | Starting Material | Yield (%) | Notes |

|---|---|---|---|

| Vilsmeier-Haack Reaction | 5-Bromo-7-methylindole | 70 - 90 | Controlled temperature enhances yield |

| Direct Nitrosation | 5-Bromoindole | ~41 | Requires optimization for better yields |

| Sonogashira Coupling | Aryl halide + Alkyne | Variable | Dependent on catalyst and conditions |

| Iodination/Coupling | 4-Bromo-2-methylaniline | ~90 | Multiple steps involved for final product |

Análisis De Reacciones Químicas

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles: Amines, thiols, alcohols.

Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Aplicaciones Científicas De Investigación

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.

Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

Chemical Synthesis: It serves as a building block for the synthesis of more complex indazole derivatives with potential therapeutic applications.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets. These interactions can affect various biological pathways, including signal transduction and gene expression.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde and analogous compounds:

Key Observations :

Substituent Position and Reactivity :

- Bromine placement (positions 3, 4, or 5) significantly alters electronic effects. For example, 3-Bromo-4-methyl-7-nitro-1H-indazole (Br at position 3) is highly reactive in electrophilic substitutions due to the electron-withdrawing nitro group at position 7 . In contrast, the target compound’s bromine at position 4 and methyl at 7 may stabilize the indazole core for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

- The carbaldehyde group in the target compound and indole analogs (e.g., 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde) enables Schiff base formation, but indazole derivatives generally exhibit higher metabolic stability compared to indoles .

Functional Group Impact :

- Nitro vs. Methyl : The nitro group in 3-Bromo-4-methyl-7-nitro-1H-indazole enhances oxidative reactivity but reduces stability, whereas the methyl group in the target compound improves lipophilicity and steric hindrance .

- Fluoro vs. Methoxy : 4-Bromo-7-fluoro-1H-indazole lacks a carbaldehyde group but offers fluorinated bioisosteric properties, often used to modulate pharmacokinetics in drug candidates .

Safety and Handling: The target compound’s H302 hazard contrasts with 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5), which requires stringent eye/skin protection due to higher acute toxicity . Limited toxicological data for indazole derivatives necessitate cautious handling .

Commercial Availability :

- While this compound is available from multiple global suppliers, analogs like 3-Bromo-4-methyl-7-nitro-1H-indazole are listed as discontinued, highlighting supply-chain challenges for nitro-substituted indazoles .

Actividad Biológica

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 7-position, and a carbaldehyde functional group at the 3-position. Its molecular formula is C10H8BrN3O, with a molecular weight of approximately 225.04 g/mol. The structure contributes to its reactivity and biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound primarily involves its role as an inhibitor of various kinases involved in cell signaling pathways. The compound's formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing binding affinity and selectivity towards its targets.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance:

- Inhibition of Kinases : The compound has been identified as a selective inhibitor of kinases such as PLK4 and others involved in tumor growth regulation. In vitro studies demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Interaction with Biomolecules

The compound's interaction with enzymes and receptors influences cellular processes such as gene expression and metabolism. It has shown potential as a selective inhibitor affecting multiple pathways:

- Signal Transduction : By inhibiting specific kinases, it alters downstream signaling pathways critical for cell proliferation and survival.

Study on Antitumor Activity

A notable study evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction:

- Experimental Design : HCT116 cells were treated with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0.5 | 80 | 10 |

| 1 | 50 | 30 |

| 2 | 25 | 60 |

These findings suggest that higher concentrations lead to increased apoptotic activity, highlighting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis often involves halogenation or aldehyde functionalization of indazole precursors. For example, manganese(IV) oxide in dichloromethane under reflux can oxidize hydroxymethyl intermediates to aldehydes with yields up to 85% . Optimization may include adjusting solvent polarity (e.g., DMF for better solubility), temperature control (50–80°C), and catalyst selection (e.g., Ru complexes for stereochemical control). Monitoring via TLC or HPLC ensures reaction completion.

- Key Considerations : Avoid over-halogenation by controlling stoichiometry of brominating agents (e.g., NBS or Br₂). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde moiety .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze - and -NMR for characteristic peaks: aldehydic proton (~10 ppm), bromine-induced deshielding in aromatic protons, and methyl group signals (~2.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. Input HKL data from single-crystal diffraction, apply anisotropic displacement parameters, and validate with R-factor convergence (<5%) . WinGX or ORTEP can visualize thermal ellipsoids and packing diagrams .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water (15 mins); for eye exposure, irrigate with saline (10–15 mins) and consult an ophthalmologist .

- Waste Disposal : Neutralize aldehyde groups with sodium bisulfite before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining this compound structures with SHELXL?

- Methodology :

- Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model twinned crystals. Compare R-values for detwinned vs. original data .

- Disorder Modeling : For disordered bromine/methyl groups, apply PART/SUMP constraints and refine occupancy ratios iteratively .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements and validate hydrogen bonding networks via Mercury .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity, and how can SAR studies be structured?

- Derivative Design :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to stabilize the indazole core .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can replace bromine with aryl/heteroaryl groups .

- SAR Framework :

- In Vitro Assays : Test solubility (LogP via shake-flask method), membrane permeability (PAMPA), and CYP inhibition .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and identify H-bond acceptors at the aldehyde group .

Q. How can researchers address low reproducibility in catalytic reactions involving this compound intermediates?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.